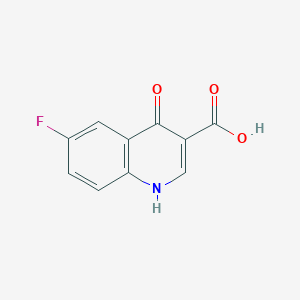
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
描述
Synthesis Analysis
The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives is a critical step in the development of fluoroquinolone antibiotics. Studies such as those conducted by Rádl (1994) describe the synthesis of related compounds, emphasizing the importance of this chemical as an intermediate in the production of antibacterial agents (Rádl, 1994). Further research by Nycz and Małecki (2013) elaborates on new synthetic methodologies for hydroxyquinoline carboxylic acids and their analogues, providing insights into the efficient synthesis and characterization of these compounds (Nycz & Małecki, 2013).
Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is closely analyzed through various spectroscopic techniques. The study by Nycz and Małecki (2013) utilizes FTIR, multinuclear NMR, UV–Vis, and X-ray crystallography to determine the structural characteristics of this compound and its derivatives, providing a comprehensive understanding of its molecular framework (Nycz & Małecki, 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid are essential for its application in the synthesis of various pharmaceuticals. Research highlights include the study of photonucleophilic aromatic substitution reactions involving fluoroquinolones, as discussed by Cuquerella, Bosca, and Miranda (2004), which provides insight into the chemical behavior of fluoroquinolone derivatives under specific conditions (Cuquerella, Bosca, & Miranda, 2004).
科学研究应用
Fluoroquinolones are a family of antibacterials that have shown a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . The incorporation of fluorine atoms at C-6 and other positions of the quinolone skeleton, such as in “6-Fluoro-4-hydroxyquinoline-3-carboxylic acid”, has resulted in a remarkable improvement of antimicrobial properties .
The specific mechanism of action of fluoroquinolones allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction .
-
Synthesis of Fluoroquinolones
- Application: This compound is used in the synthesis of fluoroquinolones, a family of antibacterials . These quinolines are important intermediates for the preparation of antibacterial fluoroquinolones .
- Method: The synthesis involves the Gould-Jacobs reaction .
- Results: The resulting fluoroquinolones have shown a high level of antibacterial activity and a wide spectrum, surpassing many antibiotics .
-
Analytical Chemistry
安全和危害
属性
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJQAATYWQMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
117685-48-0 | |
| Record name | 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



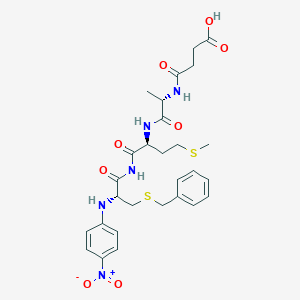
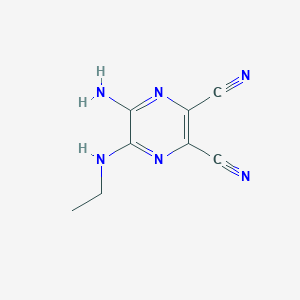
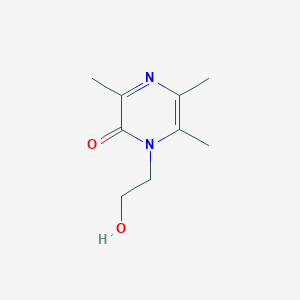
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
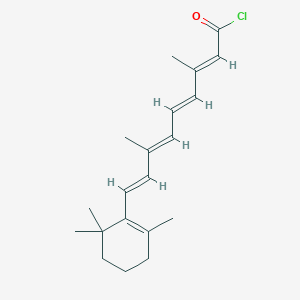
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
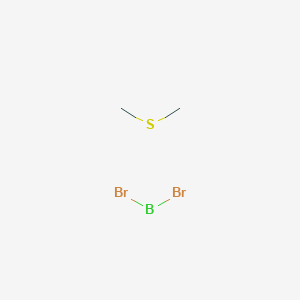
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
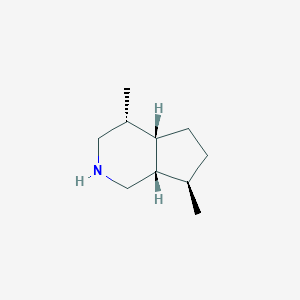
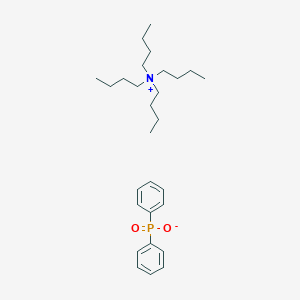
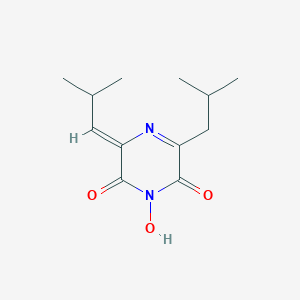
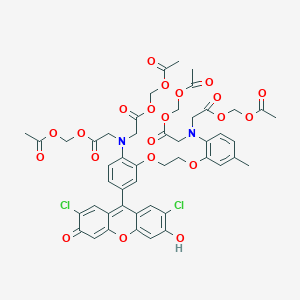
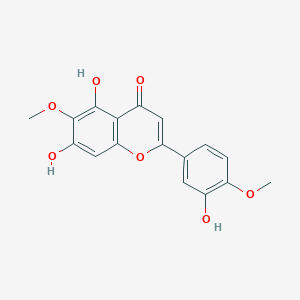
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)